(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid, commonly known as CBM-588, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme and has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Mechanism of Action
CBM-588 exerts its pharmacological effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, CBM-588 reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CBM-588 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation. It has also been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CBM-588 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in inflamed tissues, indicating its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBM-588 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of CBM-588 is its potential toxicity, which needs to be carefully evaluated before its clinical use.
Future Directions
There are several potential future directions for the research on CBM-588. One of the areas of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CBM-588. Another area of interest is the evaluation of the potential use of CBM-588 in the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Furthermore, the potential use of CBM-588 in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, needs to be explored.
Synthesis Methods
CBM-588 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-2-methylbenzoic acid with 2-amino-3-methylbutanoic acid followed by the protection of the amino group and subsequent deprotection to yield the final product.
Scientific Research Applications
CBM-588 has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer. It has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation. In addition, CBM-588 has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7(2)11(13(17)18)15-12(16)9-5-4-6-10(14)8(9)3/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJQTKOKCFRIW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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